Rifampicin-d11
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Overview
Description
. The deuterium labeling in Rifampicin-d11 makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rifampicin-d11 typically involves the deuteration of Rifampicin. One common method is the continuous flow synthesis starting from rifamycin S and tert-butylamine in a microreactor. This method involves two reaction steps and one purification step, resulting in a 67% overall yield . The reaction conditions include the use of 1-amino-4-methyl piperazine and tetrahydrofuran as solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The continuous flow synthesis method is preferred due to its efficiency and cost-effectiveness. This method reduces the consumption of expensive reagents like 1-amino-4-methyl piperazine and improves the overall yield .
Chemical Reactions Analysis
Types of Reactions
Rifampicin-d11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form rifampin quinone.
Reduction: Reduction reactions can convert this compound to its reduced form.
Substitution: Substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines.
Major Products
Oxidation: Rifampin quinone.
Reduction: Reduced this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Rifampicin-d11 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:
Chemistry: Used in studies involving reaction mechanisms and isotope effects.
Biology: Helps in tracing metabolic pathways and studying enzyme kinetics.
Medicine: Used in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Employed in the development of new antibiotics and in quality control processes
Mechanism of Action
Rifampicin-d11 exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of DNA into RNA, thereby blocking bacterial protein synthesis and leading to bacterial cell death . The molecular target is the beta subunit of the RNA polymerase enzyme .
Comparison with Similar Compounds
Rifampicin-d11 belongs to the class of rifamycin antibiotics, which also includes:
Rifampicin: The non-deuterated form, widely used in clinical settings.
Rifabutin: Another rifamycin antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Rifapentine: Known for its longer half-life compared to Rifampicin.
Uniqueness
The deuterium labeling in this compound provides enhanced stability and allows for more precise tracking in metabolic studies, making it unique compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C43H58N4O12 |
---|---|
Molecular Weight |
834.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[2,2,3,3,5,5,6,6-octadeuterio-4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1/i9D3,15D2,16D2,17D2,18D2 |
InChI Key |
JQXXHWHPUNPDRT-AYKQFCLGSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C([2H])([2H])[2H])([2H])[2H])([2H])[2H])/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O)([2H])[2H])[2H] |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Origin of Product |
United States |
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